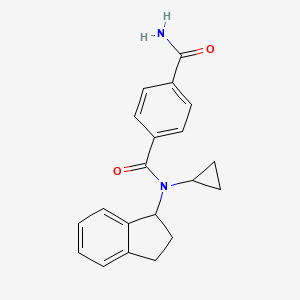![molecular formula C10H20N2O B7544931 2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone is a chemical compound that is commonly referred to as MDPV. MDPV belongs to a class of drugs known as cathinones, which are synthetic derivatives of the stimulant compound found in the khat plant. MDPV is a potent central nervous system stimulant that has been found to have a high potential for abuse and addiction.
作用机制
MDPV works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of the reward pathway in the brain, resulting in feelings of pleasure and euphoria. MDPV also works by activating the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MDPV has also been found to produce feelings of euphoria, increased energy, and alertness. MDPV has been found to have anxiogenic and pro-depressive effects, leading to increased feelings of anxiety and depression.
实验室实验的优点和局限性
MDPV has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using MDPV in laboratory experiments is that it produces effects similar to those of cocaine and amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, one limitation of using MDPV in laboratory experiments is that it has a high potential for abuse and addiction, making it difficult to control for confounding variables.
未来方向
There are many future directions for research on MDPV. One area of research could focus on the development of new synthetic cathinones that have fewer adverse effects than MDPV. Another area of research could focus on the development of new treatments for addiction to MDPV and other synthetic cathinones. Additionally, research could focus on the long-term effects of MDPV use on the central nervous system and other organ systems in the body. Overall, further research is needed to fully understand the effects of MDPV on the human body and to develop effective treatments for addiction to this drug.
合成方法
MDPV is synthesized using a multi-step process that involves the reaction of a ketone with an amine. The synthesis of MDPV can be achieved using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of a ketone with ammonium formate, while reductive amination involves the reduction of a ketone with an amine. The Mannich reaction involves the reaction of a ketone with a primary amine and formaldehyde.
科学研究应用
MDPV has been used in scientific research to study its effects on the central nervous system. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters associated with pleasure and reward. MDPV has also been found to have anxiogenic and pro-depressive effects.
属性
IUPAC Name |
2-[methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(2)11(3)8-10(13)12-6-4-5-7-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFGYMWQZNHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

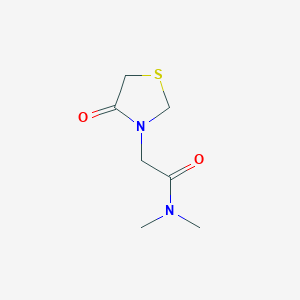
![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
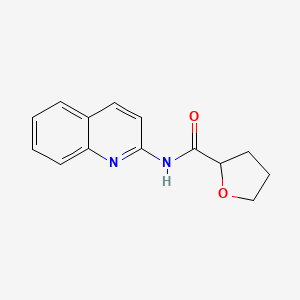
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
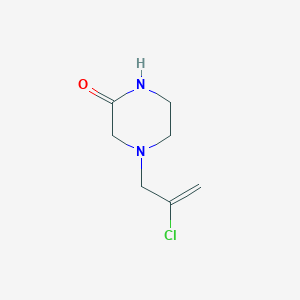
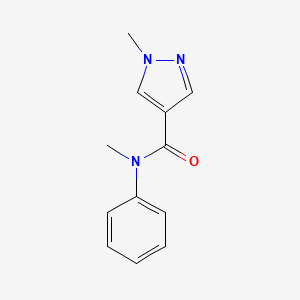
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
